![molecular formula C13H13ClN2 B6330844 Biphenyl-2-carboxamidine hydrochloride CAS No. 1172884-33-1](/img/structure/B6330844.png)
Biphenyl-2-carboxamidine hydrochloride
Overview
Description
Biphenyl-2-carboxamidine hydrochloride, commonly referred to as BPC-HCl, is an organic compound that belongs to the class of aminocarboxamides. It is a white crystalline solid with a molecular weight of 177.64 g/mol and a melting point of 111-112°C. BPC-HCl has been used in various scientific and industrial applications, such as as a reagent in organic synthesis and as a catalyst in pharmaceuticals. Its unique structure and properties make it an attractive choice for a wide range of research and development activities.
Scientific Research Applications
BPC-HCl has been used in a variety of scientific research applications, such as in the synthesis of novel compounds and in the study of enzyme inhibition. It has also been used in the synthesis of inhibitors of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. BPC-HCl has also been used in the synthesis of new compounds with potential anti-cancer and anti-inflammatory properties.
Mechanism of Action
BPC-HCl is an inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters and is responsible for the breakdown of serotonin, dopamine, and norepinephrine. BPC-HCl binds to the active site of MAO and prevents it from breaking down these neurotransmitters. This can lead to increased levels of these neurotransmitters in the brain, which may have therapeutic effects.
Biochemical and Physiological Effects
BPC-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. This can have therapeutic effects, such as improved mood, increased alertness, and reduced anxiety. BPC-HCl has also been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
BPC-HCl has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to its use. It is a relatively toxic compound, so it must be handled with care. It is also not soluble in water, so it must be dissolved in an organic solvent before use.
Future Directions
There are several potential future directions for research involving BPC-HCl. One possible direction is to investigate its potential as a therapeutic agent for treating depression and other mental health conditions. Another potential direction is to investigate its potential as an anti-cancer agent. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes, such as those involved in the metabolism of drugs. Finally, further research could be done to explore its potential as an additive in industrial processes.
Synthesis Methods
BPC-HCl is synthesized by a two-step process. The first step involves the reaction of biphenyl-2-carboxylic acid with hydrochloric acid in the presence of a catalyst, such as p-toluenesulfonic acid. This reaction produces the corresponding carboxamidine hydrochloride salt, which is then reacted with an aqueous solution of sodium bicarbonate to produce the final product. The overall reaction is as follows:
Biphenyl-2-carboxylic acid + Hydrochloric acid → Biphenyl-2-carboxamidine hydrochloride + Water
properties
IUPAC Name |
2-phenylbenzenecarboximidamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2.ClH/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H3,14,15);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTMILIXFBILPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00938692 | |
Record name | [1,1'-Biphenyl]-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-2-carboxamidine hydrochloride | |
CAS RN |
1172884-33-1, 175692-06-5 | |
Record name | [1,1′-Biphenyl]-2-carboximidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1172884-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1'-Biphenyl]-2-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00938692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.